N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that features a combination of furan, pyrrole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multicomponent reactions. One common approach is the one-pot three-component reaction, which involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde (or furan-2-carbaldehyde) in the presence of an ionic liquid medium such as [BMIM]OH at 75–80°C for 110–120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and multicomponent reactions are likely to be applied to scale up the synthesis. The use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s heterocyclic structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of furan, pyrrole, and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H15N3O2S/c23-18(20-13-15-9-6-12-24-15)17-16(14-7-2-1-3-8-14)21-19(25-17)22-10-4-5-11-22/h1-12H,13H2,(H,20,23) |
InChI Key |
URFBAQNMTDQPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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